molecular formula C9H12N2O5 B583583 [1',2',3',4',5'-13C5]2'-Deoxyuridine CAS No. 478510-94-0

[1',2',3',4',5'-13C5]2'-Deoxyuridine

Cat. No. B583583
CAS RN: 478510-94-0
M. Wt: 233.166
InChI Key: MXHRCPNRJAMMIM-REYOYZOQSA-N
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Description

“[1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine” is a variant of 2’-Deoxyuridine . 2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . It closely resembles the chemical composition of uridine but without the presence of the 2’ hydroxyl group .


Synthesis Analysis

The synthesis of 2’-Deoxyuridine involves a plasma clean-up step with strong anion-exchange solid-phase extraction (SAX-SPE) followed by HPLC separation and atmospheric pressure chemical ionization mass spectrometry detection (APCI-MS) in a selected-ion monitoring (SIM) mode .


Molecular Structure Analysis

The molecular formula of “[1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine” is C 4 13 C 5 H 12 N 2 O 5. It has an average mass of 233.165 Da and a Monoisotopic mass of 233.091400 Da .


Chemical Reactions Analysis

2’-Deoxyuridine can become part of DNA in both prokaryotic and eukaryotic cells through two mechanisms. The first is the removal of an amino group from cytosine to result in uracil and the second is the non-intentional incorporation of pyrimidine where thymine belongs in the DNA, resulting in dUMP .


Physical And Chemical Properties Analysis

The molecular formula of “[1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine” is C 4 13 C 5 H 12 N 2 O 5. It has an average mass of 233.165 Da and a Monoisotopic mass of 233.091400 Da .

Scientific Research Applications

Antiviral and Antibacterial Properties

Derivatives of 2′-deoxyuridine, such as 5-(4-alkyl-1,2,3-triazol-1-yl)methyl derivatives, have demonstrated low cytotoxicity and exhibited antiherpetic activity against strains of the herpes simplex virus. They have also shown to inhibit the growth of various bacteria and yeasts, indicating their broad-spectrum antimicrobial potential (Alexandrova et al., 2016).

Antiviral Research for Biodefense

The compound 5-formyl-2'-deoxyuridine has been used to generate novel 5-substituted pyrimidine nucleosides with significant antiviral activity against orthopoxviruses like vaccinia virus and cowpox virus, contributing to smallpox biodefense research (Fan et al., 2006).

Therapeutic Potential in DNA Damage

4-Thio-5-bromo-2'-deoxyuridine, a derivative of 2′-deoxyuridine, has shown properties that make it sensitive to UVA light after being incorporated into cellular DNA. This indicates its potential for therapeutic applications in UVA-induced cell killing (Xu et al., 2004).

Applications in Cell Turnover Kinetics

5-Bromo-2′-deoxyuridine (BrdU), a related compound, has been utilized in measuring cell turnover in vivo. A mathematical framework developed to analyze BrdU-labeling experiments has enabled quantitative assessments of cell proliferation and loss rates, illustrating the compound's utility in cellular kinetics studies (Bonhoeffer et al., 2000).

Mechanism of Action

Target of Action

The primary target of 2’-Deoxyuridine is Uridine Phosphorylase . This enzyme is involved in the pyrimidine metabolism pathway and plays a crucial role in the conversion of uridine to uracil .

Mode of Action

2’-Deoxyuridine acts as an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . It closely resembles the chemical composition of uridine but lacks the presence of the 2’ hydroxyl group . Variants of deoxyuridine, such as Idoxuridine and Trifluridine, are used as antiviral drugs . They are similar enough to be incorporated as part of DNA replication, but they possess side groups on the uracil component that prevent base pairing .

Biochemical Pathways

2’-Deoxyuridine is involved in the pyrimidine metabolism pathway . It is converted to deoxyuridine triphosphate during DNA synthesis . The compound can become part of DNA in both prokaryotic and eukaryotic cells through two mechanisms. The first is the removal of an amino group from cytosine to result in uracil, and the second is the non-intentional incorporation of pyrimidine where thymine belongs in the DNA, resulting in dUMP .

Pharmacokinetics

It is known that it is converted to deoxyuridine triphosphate during dna synthesis

Result of Action

The result of the action of 2’-Deoxyuridine is the suppression of deoxyuridine, which is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies . It is also used as a precursor in the synthesis of Edoxudine .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1,4+1,5+1,6+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-REYOYZOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C@@H]([13C@H](O[13C@H]1N2C=CC(=O)NC2=O)[13CH2]O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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